molecular formula C21H25N3O4 B2461841 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946220-29-7

1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2461841
CAS No.: 946220-29-7
M. Wt: 383.448
InChI Key: CFXRZCBONXLIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves the reaction of 4-methoxybenzylamine with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the urea backbone play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to its combination of methoxybenzyl and methoxyphenyl groups attached to a urea backbone, which imparts specific chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-7-3-15(4-8-18)12-22-21(26)23-13-16-11-20(25)24(14-16)17-5-9-19(28-2)10-6-17/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXRZCBONXLIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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